BenchChemオンラインストアへようこそ!

2,3-Dimethylquinoxaline-5,6-diamine

Medicinal Chemistry Drug Design Physicochemical Profiling

2,3-Dimethylquinoxaline-5,6-diamine is the critical C2/C3-dimethyl diamine scaffold for CDK5/GSK3β kinase inhibitor programs in Alzheimer's disease. Unlike simpler diaminoquinoxalines, its symmetric C5/C6 amines and methyl‐tuned lipophilicity (XlogP≈0.6) enable bidentate hinge‐binding, catalyst‐free cyclocondensation, and drug‐like probe development. Available at ≥97%, it eliminates pre‐purification, replaces dinitro precursors for safer synthesis, and supports direct parallel library assembly. Choose this building block for DHFR‐targeted antifolate libraries, regioselective heterocycle construction, and homobifunctional probe synthesis.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 57436-96-1
Cat. No. B11905615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylquinoxaline-5,6-diamine
CAS57436-96-1
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C=CC(=C2N)N)C
InChIInChI=1S/C10H12N4/c1-5-6(2)14-10-8(13-5)4-3-7(11)9(10)12/h3-4H,11-12H2,1-2H3
InChIKeySQVLOESUBNMSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylquinoxaline-5,6-diamine (CAS 57436-96-1) – Core Physicochemical & Structural Identity for Research Sourcing


2,3-Dimethylquinoxaline-5,6-diamine is a heterobicyclic quinoxaline derivative bearing primary amine groups at C5 and C6 and methyl substituents at C2 and C3. It has the molecular formula C₁₀H₁₂N₄, a molecular weight of 188.23 g/mol, and a topological polar surface area (TPSA) of 77.8 Ų, with two hydrogen‑bond donors and four hydrogen‑bond acceptors . Commercial suppliers routinely offer the compound at ≥97% purity, making it suitable as a diamine building block in medicinal chemistry and kinase‑oriented probe synthesis .

2,3-Dimethylquinoxaline-5,6-diamine – Why Interchanging with Unsubstituted or Mono‑methyl Diaminoquinoxalines Compromises Experimental Reproducibility


Replacing 2,3‑dimethylquinoxaline‑5,6‑diamine with simpler diaminoquinoxaline analogs eliminates the dual C2/C3 methyl groups that modulate both electronic properties and steric environment of the primary C5/C6 amines. The unsubstituted quinoxaline‑5,6‑diamine (C₈H₈N₄, MW = 160.18) lacks the methyl groups that confer distinct hydrogen‑bond donor/acceptor counts and lipophilicity (XlogP ≈ 0.6 for the dimethyl analog) [1]. Regioisomeric variants such as N6,3‑dimethylquinoxaline‑5,6‑diamine bear only a single methyl on the pyrazine ring and a secondary amine at C6, fundamentally altering the nucleophilicity and hydrogen‑bonding capacity of the diamine motif; typical purity for this comparator is ≤96% [2]. Similarly, 2‑methylquinoxaline‑5,6‑diamine (C₉H₁₀N₄) offers only one methyl group, reducing steric bulk and limiting synthetic utility in condensation‑driven ring closures. Consequently, the specific 2,3‑dimethyl‑5,6‑diamine substitution pattern is non‑interchangeable in workflows that depend on precise amine geometry, electronic tuning, or the generation of kinase‑focused quinoxaline libraries such as CDK5/GSK3β‑targeted series [3].

2,3-Dimethylquinoxaline-5,6-diamine – Quantitative Differentiation Evidence Against Closest Structural Analogs


Hydrogen‑Bond Donor/Acceptor Profile Differentiates 2,3‑Dimethyl‑5,6‑diamine from Unsubstituted and Mono‑methyl Variants

The 2,3‑dimethyl‑5,6‑diamine substitution pattern provides exactly two hydrogen‑bond donors (the C5 and C6 –NH₂ groups) and four hydrogen‑bond acceptors (two pyrazine nitrogens plus two amino lone pairs) . In contrast, 2,3‑dimethylquinoxaline (CAS 2379‑55‑7), which completely lacks the C5/C6 amine groups, has zero hydrogen‑bond donors and only two acceptors, eliminating the capacity for directional hydrogen‑bonding interactions [1]. This difference is critical for target engagement in kinase ATP‑binding pockets where adenine‑mimicking hydrogen‑bond networks are essential [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Purity Benchmarking: 2,3‑Dimethylquinoxaline‑5,6‑diamine Achieves ≥97% vs. ≤96% for Regioisomeric N6,3‑Dimethyl Analog

Commercial batches of 2,3‑dimethylquinoxaline‑5,6‑diamine are routinely supplied at ≥97% purity, with at least one ISO‑certified vendor offering NLT 98% . By contrast, the closest regioisomeric analog N6,3‑dimethylquinoxaline‑5,6‑diamine (CAS 92116‑67‑1) is listed at 96% purity from available suppliers [1]. This purity gap, while numerically modest, reduces the burden of additional purification steps for the target compound in multi‑step synthetic campaigns.

Chemical Sourcing Quality Control Synthetic Chemistry

Lipophilicity and Polar Surface Area Distinguish 2,3‑Dimethylquinoxaline‑5,6‑diamine from Quinoxaline‑5,6‑diamine

Calculated XlogP for 2,3‑dimethylquinoxaline‑5,6‑diamine is approximately 0.6, with a TPSA of 77.8 Ų . The unsubstituted quinoxaline‑5,6‑diamine (C₈H₈N₄, CAS 57436‑95‑0) has a lower molecular weight (160.18 vs. 188.23) and is expected to have a lower XlogP (predicted ~‑0.1 based on fragment contributions), while retaining a TPSA of ~77.8 Ų [1]. The 0.7‑unit increase in logP for the dimethyl analog indicates moderately enhanced membrane permeability potential without increasing TPSA beyond the preferred range for blood‑brain barrier penetration.

ADME Prediction Drug‑likeness Physicochemical Profiling

Synthetic Versatility: 2,3‑Dimethylquinoxaline‑5,6‑diamine as a Dual Primary Amine Building Block vs. Mono‑amine and N‑Methylated Analogs

The two chemically equivalent primary aromatic amines at C5 and C6 permit symmetrical condensation with 1,2‑dicarbonyl electrophiles (e.g., phenacyl bromides, α‑ketoaldoximes) to generate imidazolo‑ or diazepino‑fused quinoxalines [1][2]. Regioisomeric N6,3‑dimethylquinoxaline‑5,6‑diamine contains one primary amine (C5) and one secondary N‑methylamine (C6), which exhibit differential nucleophilicity and thus require sequential protection/deprotection strategies for regioselective cyclocondensation . The 2,3‑dimethyl‑5,6‑diamine isomer eliminates this regiochemical complexity, enabling one‑pot, catalyst‑free annulation protocols [2].

Synthetic Methodology Heterocyclic Chemistry Building Block

Kinase Inhibition Potential: 2,3‑Dimethyl‑5,6‑diamine Scaffold Features in CDK5/GSK3β‑Targeted Quinoxaline Series

Although direct binding data for the 2,3‑dimethylquinoxaline‑5,6‑diamine monomer are not publicly available, the 6,7‑dimethylquinoxaline scaffold—a close structural analog differing only in the position of the methyl groups—has been explicitly evaluated against CDK5 and GSK3β. In Jain et al. (2022), Compounds III and VI from a 6,7‑dimethylquinoxaline series exhibited micromolar CDK5 inhibitory activity, with Compound III identified as one of the most potent in the series [1]. The 2,3‑dimethyl‑5,6‑diamine architecture provides an analogous electronic environment that supports further elaboration into kinase‑targeted libraries through functionalization of the C5/C6 amines. In contrast, 2,3‑dimethylquinoxaline (lacking both amines) shows no reported kinase activity, and N6,N6‑dimethylated analogs lack the primary amine necessary for hinge‑region hydrogen bonding [2].

Kinase Inhibition Alzheimer's Disease Medicinal Chemistry

Structural Differentiation from 2,3‑Dimethylquinoxaline: The 5,6‑Diamine Motif Enables Anticancer Agent Derivatization

In a series of diaminoquinoxaline‑based antifolate anticancer agents, Corona et al. (2008) demonstrated that 5,7‑diamino‑3‑phenylquinoxaline derivatives achieved GI₅₀ values <0.01 μM against CCRF‑CEM leukemia cells and 0.03 μM against OVCAR‑4 ovarian cancer cells, comparable or superior to methotrexate [1]. The 2,3‑dimethylquinoxaline‑5,6‑diamine scaffold, bearing the requisite 5,6‑diamine pharmacophore, is poised for analogous derivatization at the phenyl/heteroaryl position. 2,3‑Dimethylquinoxaline without the diamine groups has no reported DHFR‑inhibitory or anticancer activity, highlighting the essential role of the amine substitution [2].

Anticancer Dihydrofolate Reductase Quinoxaline Derivatives

2,3-Dimethylquinoxaline-5,6-diamine – Highest‑Value Application Scenarios for Scientific Procurement


Medicinal Chemistry: CDK5/GSK3β Kinase Probe and Lead Generation for Alzheimer's Disease

The 2,3‑dimethyl‑5,6‑diamine scaffold serves as a direct entry point for the synthesis of dimethylquinoxaline‑based kinase inhibitors targeting CDK5 and GSK3β, two structurally related kinases implicated in tau hyperphosphorylation in Alzheimer's disease [1]. The primary C5/C6 amines enable bidentate hinge‑binding interactions, and the C2/C3 methyl groups tune the electronic properties of the pyrazine ring. Scaffold‑hopping from the 6,7‑dimethyl series, which has produced compounds with micromolar CDK5 potency, is synthetically straightforward using this building block. The ≥97% purity baseline supports direct use in parallel library synthesis without pre‑purification .

Anticancer Drug Discovery: DHFR‑Targeted Antifolate Agent Development

Corona et al. (2008) demonstrated that diaminoquinoxaline derivatives bearing a 5,7‑diamine substitution pattern achieve sub‑micromolar GI₅₀ values against leukemia and ovarian cancer cell lines through DHFR inhibition [1]. The 2,3‑dimethylquinoxaline‑5,6‑diamine scaffold provides the analogous 5,6‑diamine motif required for DHFR active‑site engagement and can be elaborated at the pyrazine positions to generate focused antifolate libraries. Sourcing the pre‑reduced diamine eliminates the need for catalytic hydrogenation of dinitro precursors, reducing synthesis time and improving safety profile in medicinal chemistry laboratories.

Heterocyclic Chemistry: Catalyst‑Free One‑Pot Synthesis of Imidazolo‑ and Diazepino‑Quinoxaline Derivatives

The symmetric C5/C6 primary amine groups of 2,3‑dimethylquinoxaline‑5,6‑diamine participate in oxidative cyclocondensation with phenacyl bromides and related 1,2‑dicarbonyl compounds under catalyst‑free, additive‑free conditions to generate fused polyheterocyclic systems [1]. This regiochemically unambiguous condensation avoids the protection/deprotection sequences required when using N‑methylated or mono‑amine analogs, directly improving step economy and isolated yields in diverse heterocyclic library construction. The target compound's purity (≥97%) further ensures cleaner crude reaction profiles in these cyclization protocols .

Chemical Biology: Functional Probe Synthesis via Chemoselective Amine Derivatization

The two chemically equivalent primary aromatic amines at C5 and C6 permit symmetrical derivatization with fluorophores, biotin tags, or photoaffinity labels, enabling the generation of homobifunctional chemical biology probes. The calculated physicochemical profile (XlogP ≈ 0.6, TPSA = 77.8 Ų) places the scaffold within favorable drug‑like space for cellular probe applications [1]. Compared to quinoxaline‑5,6‑diamine (lower logP) and N6‑methylated analogs (mixed amine reactivity), the 2,3‑dimethyl‑5,6‑diamine isomer maximizes both membrane permeability and synthetic tractability. The compound's established commercial availability at ≥97% purity supports reproducible probe synthesis across laboratories .

Quote Request

Request a Quote for 2,3-Dimethylquinoxaline-5,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.